4-benzyl-N-(2-oxo-2-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]amino}ethyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-N-(2-oxo-2-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]amino}ethyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring, a thiadiazole moiety, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(2-oxo-2-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]amino}ethyl)piperazine-1-carboxamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(2-oxo-2-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]amino}ethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-benzyl-N-(2-oxo-2-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]amino}ethyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(2-oxo-2-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]amino}ethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and thiadiazole-containing molecules. Examples include:
- 4-benzyl-N-(2-oxo-2-{[5-(methyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)piperazine-1-carboxamide
- 4-benzyl-N-(2-oxo-2-{[5-(ethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)piperazine-1-carboxamide .
Uniqueness
The uniqueness of 4-benzyl-N-(2-oxo-2-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]amino}ethyl)piperazine-1-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C19H26N6O2S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-benzyl-N-[2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H26N6O2S/c1-14(2)17-22-23-18(28-17)21-16(26)12-20-19(27)25-10-8-24(9-11-25)13-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H,20,27)(H,21,23,26) |
InChI Key |
OFAFROYCAYORAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.